VU0531245 is a synthetic compound that belongs to a class of chemical entities known for their potential therapeutic applications. Specifically, it has been identified as a selective antagonist of certain receptors, which positions it as a candidate for research in various biomedical fields. The compound was developed with the aim of exploring its effects on neurological pathways and its implications in treating disorders related to these systems.
VU0531245 was synthesized as part of a broader research initiative aimed at developing novel pharmacological agents. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its potential utility in experimental settings.
VU0531245 can be classified under the category of small molecules, specifically targeting neurotransmitter receptors. Its classification is significant for understanding its mechanism of action and potential therapeutic applications.
The synthesis of VU0531245 involves several key steps, typically utilizing established organic chemistry techniques. These may include:
The synthesis process often requires advanced techniques such as:
The molecular structure of VU0531245 is characterized by specific functional groups that contribute to its biological activity. Detailed structural analysis can be performed using techniques such as X-ray crystallography or computational modeling.
Key structural data may include:
VU0531245 undergoes specific chemical reactions that are crucial for its functionality. These may include:
The reactions can be studied through various assays that measure binding affinity, potency, and selectivity against target receptors. Techniques such as radiolabeled ligand binding assays or cell-based assays are commonly employed.
The mechanism of action for VU0531245 involves its interaction with specific receptors in the nervous system. Upon binding, it modulates receptor activity, which can lead to alterations in neurotransmitter release and neuronal excitability.
Research studies may provide data on:
VU0531245 exhibits distinct physical properties that are essential for its characterization:
Key chemical properties include:
Relevant data from studies can provide insights into these properties, aiding in the development of formulations suitable for therapeutic use.
VU0531245 has potential applications in various scientific domains:
VU0531245 (VU245) is a potent small-molecule inhibitor of the SLACK (KNa1.1, KCNT1) potassium channel, exhibiting an IC50 of 2.1 µM against wild-type human SLACK channels [1] [6] [9]. Its molecular structure (C17H17N3O4S2) features a 1,2,4-oxadiazole core linked to an azetidine ring and a thiophene moiety, enabling precise interactions within the SLACK channel’s transmembrane domains [9] [10]. This scaffold confers exceptional selectivity, as evidenced by:
Table 1: Selectivity Profile of VU0531245
Channel/Target | IC50 (µM) | Selectivity Ratio |
---|---|---|
SLACK (KCNT1) | 2.1 | 1 (Reference) |
SLICK (KCNT2) | >100 | >47 |
Maxi-K (KCa1.1) | >100 | >47 |
Kv7.2 | >100 | >47 |
hERG | 11.9* | ~5.7 |
Data from [6] [10]; *hERG data from structural analog VU0935685 [10]
VU0531245 operates via non-pore-blocking allosteric inhibition, distinct from classical pore occluders. It stabilizes SLACK channels’ closed-state conformation by binding to a site distinct from the sodium/potassium selectivity filter [6] [8]. Key mechanistic features include:
This allosteric mechanism preserves ion selectivity while effectively suppressing pathological hyperactivity linked to epileptogenic mutations [8] [10].
In physiologically relevant systems, VU0531245 demonstrates robust functional inhibition:
Table 2: Functional Effects of VU0531245 in Neuronal Models
Experimental System | Key Metric | Result |
---|---|---|
HEK-293 (Thallium flux) | IC50 vs. WT SLACK | 2.1 µM |
HEK-293 (Thallium flux) | IC50 vs. A934T mutant SLACK | Comparable to WT |
Cortical neuron-glial co-culture | Reduction in Ca2+ oscillations | ≥50% at 10 µM |
CHO cells (Electrophysiology) | Maximal current inhibition (10 µM) | 82 ± 4% |
Data synthesized from [1] [6] [10]
The compound’ efficacy in these models confirms its ability to modulate neuronal excitability driven by SLACK hyperactivity, providing a mechanistic foundation for targeting KCNT1-related epilepsies [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0